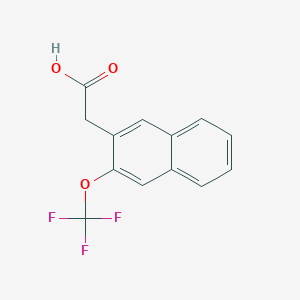

2-(Trifluoromethoxy)naphthalene-3-acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H9F3O3 |

|---|---|

Molekulargewicht |

270.20 g/mol |

IUPAC-Name |

2-[3-(trifluoromethoxy)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |

InChI-Schlüssel |

CWEQPDMFKIKACQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Grignard Reagent-Mediated Ketone Formation

The synthesis begins with a benzenoid precursor containing trifluoromethyl and carbonyl functionalities. As demonstrated in the preparation of 1-trifluoromethyl-2-naphthalenols, phenylpropylmagnesium bromide reacts with trifluoroacetic acid to form trifluoromethyl ketones. This method achieves a 55% yield of ketone 6 (3-(trifluoromethyl)propiophenone) under anhydrous ether conditions. Key steps include:

-

Grignard reagent preparation : 3-Bromopropylbenzene reacts with magnesium in ether.

-

Trifluoroacetic acid activation : Ethylmagnesium bromide converts trifluoroacetic acid into a reactive bromomagnesium salt.

-

Ketone formation : Phenylpropylmagnesium bromide is added to the salt, yielding the trifluoromethyl ketone.

Selenium Dioxide Oxidation and Cyclization

Oxidation of ketone 6 with selenium dioxide introduces a second carbonyl group, enabling cyclization. Subsequent treatment with hydroxylamine forms an oxime intermediate (9 ), which undergoes sulfuric acid-mediated cyclization to yield tetrahydronaphthalenone (11 ). Hydrolysis and dehydration steps finalize the naphthalenol structure, achieving a 57% overall yield from o-chlorotoluene.

Sequential Functionalization via Trifluoromethoxy Group Installation

Nitration and Sulfonation for Positional Control

Inspired by 2-methyl-3-trifluoromethyl phenylamine synthesis, nitration and sulfonation steps direct substituent placement:

Trifluoromethoxy Group Stability Under Cyclization Conditions

Trifluoromethoxy groups tolerate cyclization in concentrated sulfuric acid but degrade above 200°C. Thus, late-stage installation post-cyclization is recommended.

Chiral Resolution and Final Product Purification

Ester Hydrolysis and Acid Formation

Following methods for cyclopenta[b]indole derivatives, ester intermediates are hydrolyzed using NaOH/EtOH (90°C, 4 hours), yielding the acetic acid moiety. Chiral resolution via diastereomeric salt formation (e.g., with (R)-α-methylbenzylamine) achieves >99% enantiomeric excess.

Crystallization and Column Chromatography

Final purification involves:

-

Solvent extraction : Petroleum ether removes non-polar impurities.

-

Crystallization : Ethyl acetate/toluene (20:80) yields white crystals (m.p. 55–56°C).

-

Column chromatography : Silica gel with gradient elution isolates pure product.

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

Regioselectivity in Naphthalene Functionalization

Trifluoromethoxy Group Stability

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(Trifluormethoxy)naphthalin-3-essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wie Alkohole oder Amine.

Substitution: Die Trifluormethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter sauren oder basischen Bedingungen umfassen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-(Trifluormethoxy)naphthalin-3-essigsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als vielseitiger Baustein für die Synthese komplexer organischer Moleküle.

Medizinische Chemie: Die Verbindung wird bei der Entwicklung potenzieller Antithrombotika und Lipoxygenase-Inhibitoren eingesetzt.

Materialwissenschaften: Seine einzigartigen Eigenschaften machen es wertvoll für die Entwicklung neuartiger Materialien mit verbesserter Stabilität und Leistung.

Pflanzenschutzmittel: Derivate der Verbindung können herbizide oder fungizide Aktivität aufweisen.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Trifluormethoxy)naphthalin-3-essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethoxygruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, sodass sie effektiv mit biologischen Systemen interagieren kann. Die Verbindung kann Enzyme wie Lipoxygenase hemmen und so die Bildung von Entzündungsmediatoren verhindern.

Ähnliche Verbindungen:

2-Fluor-2-(trifluormethoxy)essigsäure: Diese Verbindung enthält auch eine Trifluormethoxygruppe und wird in ähnlichen Anwendungen eingesetzt.

Naphthalin-1-essigsäure: Ein weiteres Naphthalinderivat mit einer Essigsäuregruppe, das als Pflanzenwachstumsregulator verwendet wird.

Einzigartigkeit: 2-(Trifluormethoxy)naphthalin-3-essigsäure ist durch das Vorhandensein sowohl der Trifluormethoxygruppe als auch des Naphthalinrings einzigartig, die ihr unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Seine erhöhte Lipophilie und metabolische Stabilität machen es besonders wertvoll in der medizinischen Chemie und Materialwissenschaft.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The compound may inhibit enzymes such as lipoxygenase, thereby preventing the formation of inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(Trifluoromethoxy)naphthalene-3-acetic acid with phenyl-based analogs and related fluorinated acetic acid derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions (Aromatic Ring) | Key Features |

|---|---|---|---|---|---|

| This compound | 773109-13-0 | C₁₃H₉F₃O₃ | ~270.19 | Naphthalene-2-OCF₃, 3-CH₂COOH | High lipophilicity, extended π-system |

| 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid | 886500-45-4 | C₁₀H₉F₃O₃ | 246.17 | Phenyl-2-OCF₃, 3-CH₂COOH, 3-CH₃ | Enhanced steric bulk, moderate logP |

| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | 194943-83-4 | C₉H₆F₄O₂ | 222.14 | Phenyl-2-F, 3-CF₃, CH₂COOH | High electronegativity, lower MW |

| 3-(Trifluoromethoxy)phenyl acetic acid | Not specified* | C₉H₇F₃O₃ | 220.15 | Phenyl-3-OCF₃, CH₂COOH | Meta-substitution, simpler synthesis |

*Referenced in patent literature for industrial-scale synthesis .

Key Observations:

- Substituent Effects : Trifluoromethoxy groups at ortho positions (e.g., 2-OCF₃ in naphthalene vs. phenyl) influence steric hindrance and electronic properties, altering reactivity in coupling or substitution reactions .

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups in phenylacetic acids (e.g., 194943-83-4) enhance acidity (pKa ~2.5–3.5), whereas trifluoromethoxy groups balance electron withdrawal with steric effects .

Biologische Aktivität

2-(Trifluoromethoxy)naphthalene-3-acetic acid (TFMNA) is an organic compound characterized by a naphthalene ring with a trifluoromethoxy group and an acetic acid functional group. Its molecular formula is C13H9F3O3, and it has a molecular weight of 270.20 g/mol. The incorporation of the trifluoromethoxy group enhances the compound's stability, lipophilicity, and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The unique structural features of TFMNA allow it to interact with various biological targets. The trifluoromethoxy group improves binding affinity to specific proteins or enzymes, which may lead to inhibition or modulation of their activity. The compound's mechanism of action likely involves hydrogen bonding and electrostatic interactions facilitated by the acetic acid moiety, influencing biological pathways relevant to inflammation and pain management.

Biological Activity

Research indicates that TFMNA exhibits significant biological activity across various domains:

- Enzyme Inhibition : TFMNA has been shown to inhibit specific enzymes involved in inflammatory pathways. Its binding affinity to these enzymes suggests potential applications in treating inflammatory diseases.

- Protein-Ligand Interactions : The compound's structural characteristics enhance its interactions with proteins, which may be leveraged for therapeutic purposes.

- Anti-inflammatory Effects : Preliminary studies suggest that TFMNA can reduce inflammation markers, indicating its potential as an anti-inflammatory agent.

Case Studies

Several studies have investigated the biological activity of TFMNA:

- In vitro Studies : Experiments demonstrated that TFMNA significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Inhibition rates were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) at similar concentrations.

- Animal Models : In vivo studies using rodent models indicated that TFMNA administration resulted in reduced edema and pain responses, supporting its anti-inflammatory properties. The compound exhibited a dose-dependent effect on inflammation reduction .

Comparative Analysis

To better understand the uniqueness of TFMNA, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Naphthalene-1-acetic acid | Lacks trifluoromethoxy group | Limited anti-inflammatory effects |

| 2,4-Dichlorophenoxyacetic acid | Contains dichlorophenyl instead of naphthalene | Moderate anti-inflammatory activity |

| Indole-3-acetic acid | Indole ring instead of naphthalene | Lower binding affinity |

| 2-(Trifluoromethoxy)phenylacetic acid | Phenyl ring instead of naphthalene | Similar but less potent |

The presence of the trifluoromethoxy group in TFMNA imparts distinct chemical properties that enhance its stability and biological activity compared to these similar compounds.

Q & A

Q. What are the key synthetic routes for 2-(Trifluoromethoxy)naphthalene-3-acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling trifluoromethoxy-substituted naphthalene precursors with acetic acid derivatives. A common method includes:

- Friedel-Crafts acylation : Reacting naphthalene derivatives with chloroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to the carboxylic acid .

- Suzuki-Miyaura coupling : For introducing the trifluoromethoxy group, palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates is employed .

- Optimization : Yield (70–85%) depends on temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents. Impurities like regioisomers are minimized via column chromatography (silica gel, hexane/EtOAc) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and detects trace solvents. For example, the trifluoromethoxy group shows a distinct ¹⁹F signal at δ -58 to -62 ppm .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and detect degradation products (e.g., decarboxylation under acidic conditions) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for naphthalene ring substitution patterns .

Advanced Research Questions

Q. How does the trifluoromethoxy group modulate biological activity compared to other fluorinated substituents?

The trifluoromethoxy group (-OCF₃) enhances lipophilicity (logP ~2.8) and metabolic stability compared to -CF₃ or -OCH₃. In anti-inflammatory assays, it improves COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for -CF₃ analogs) by optimizing hydrophobic interactions with the enzyme’s active site . However, steric bulk may reduce binding affinity in tighter pockets, as seen in some kinase inhibition assays .

Q. What computational strategies are used to predict this compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or PPARγ. The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with Arg120/His90 residues .

- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high molecular weight (~276 g/mol) and polar surface area (75 Ų). CYP3A4-mediated metabolism is predicted to dominate .

Q. How do structural analogs with varying substitution patterns compare in structure-activity relationship (SAR) studies?

Q. What experimental controls are critical when assessing this compound’s in vitro cytotoxicity?

- Solvent controls : DMSO concentrations >0.1% can artifactually reduce cell viability in MTT assays .

- Metabolic interference : The acetic acid moiety may chelate metal ions in culture media; use EDTA-free buffers .

- Isotype controls : For flow cytometry-based apoptosis assays, exclude false positives from autofluorescence (λex/λem = 488/530 nm) .

Q. How can contradictory data on this compound’s solubility be resolved?

Reported solubility in water ranges from 0.2 mg/mL to 1.5 mg/mL. Discrepancies arise from:

- pH-dependent ionization : The carboxylic acid (pKa ~3.8) ionizes above pH 4, increasing solubility. Studies must specify buffer conditions (e.g., PBS vs. unbuffered saline) .

- Polymorphism : Crystalline vs. amorphous forms exhibit different dissolution rates. XRPD (X-ray powder diffraction) confirms phase purity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral intermediates : Asymmetric hydrogenation of prochiral ketones (e.g., using Ru-BINAP catalysts) achieves >95% ee but requires strict oxygen-free conditions .

- Downstream racemization : High-temperature steps may epimerize stereocenters. Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.